4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine
Description
4-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core, a 3-chlorophenyl-substituted piperazine ring at position 4, and a 2,5-dimethylphenyl group at position 1. Pyrazolo[3,4-d]pyrimidines are purine analogs with demonstrated pharmacological activities, including antitumor, antiviral, and kinase inhibitory properties .
Properties
Molecular Formula |
C23H23ClN6 |
|---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C23H23ClN6/c1-16-6-7-17(2)21(12-16)30-23-20(14-27-30)22(25-15-26-23)29-10-8-28(9-11-29)19-5-3-4-18(24)13-19/h3-7,12-15H,8-11H2,1-2H3 |
InChI Key |
BMUPUPOVTZRRHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-CHLOROPHENYL)-4-[1-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE typically involves multiple steps, starting from readily available starting materials. The process often includes:
Formation of the pyrazolopyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the chlorophenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the dimethylphenyl group: This step may involve cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(3-CHLOROPHENYL)-4-[1-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This can remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines have been recognized for their role as kinase inhibitors, which are crucial in cancer therapy. The compound under discussion serves as a scaffold for developing selective inhibitors targeting various kinases involved in tumor growth and proliferation. It mimics the adenine ring of ATP, facilitating binding to kinase active sites and potentially leading to effective anticancer agents.
- Clinical Relevance : Several pyrazolo[3,4-d]pyrimidines are currently in clinical trials for oncology patients, demonstrating significant promise in treating B-cell malignancies and other cancers. For instance, compounds derived from this scaffold have shown efficacy against chronic lymphocytic leukemia by inhibiting BCL-2 proteins, which are pivotal in regulating apoptosis .
Neurological Disorders
The piperazine moiety of the compound is known for its psychoactive properties. Compounds containing piperazine derivatives have been investigated for their potential use in treating neurological disorders such as depression and anxiety. The interaction of the compound with serotonin receptors could provide insights into developing new antidepressants or anxiolytics.
- Research Findings : Studies indicate that piperazine derivatives can modulate serotonin levels, which may lead to improved mood regulation and reduced anxiety symptoms .
Synthetic Pathways
The synthesis of 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from simpler pyrazole derivatives. The synthetic route often includes:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Introduction of piperazine and chlorophenyl groups through nucleophilic substitution reactions.
This complex synthesis highlights the need for optimizing conditions to enhance yield and purity.
Case Study 1: Anticancer Efficacy
A study published in 2020 investigated various pyrazolo[3,4-d]pyrimidine derivatives against a panel of cancer cell lines. Among them, the compound demonstrated significant cytotoxicity against chronic lymphocytic leukemia cells with an IC50 value indicating strong inhibitory activity. This supports its potential as a lead compound for further development into a therapeutic agent for cancer treatment .
Case Study 2: Neuropharmacological Effects
Research conducted on piperazine derivatives has shown that compounds similar to 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine exhibit anxiolytic effects in animal models. Behavioral studies indicated reduced anxiety-like behavior when administered at specific dosages, suggesting a mechanism involving serotonin receptor modulation .
Mechanism of Action
The mechanism of action of 1-(3-CHLOROPHENYL)-4-[1-(2,5-DIMETHYLPHENYL)-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL]PIPERAZINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Piperazine/Piperidine Substituents
- 3-Chlorophenyl (Target Compound): The electron-withdrawing chlorine atom enhances binding affinity to receptors like dopamine or serotonin transporters, as seen in related piperazine-based pharmaceuticals.
- 3,5-Dimethylpiperidine () : Replacing piperazine with piperidine reduces basicity, lowering solubility in physiological conditions. Piperazine’s secondary amines enable salt formation, improving bioavailability compared to piperidine derivatives .
Core Modifications
- However, this modification raises molecular weight (~30–50 Da) compared to the target compound, which may affect pharmacokinetics .
- Hydroxyphenyl Substituents () : Hydroxyl groups improve aqueous solubility but reduce blood-brain barrier penetration. The target compound’s 2,5-dimethylphenyl group prioritizes lipophilicity, favoring membrane permeability .
Pharmacological Activity
Antitumor Activity
Pyrazolo[3,4-d]pyrimidines exhibit antitumor properties by inhibiting kinases (e.g., Src, IGF-1R) or DNA synthesis. The target compound’s 3-chlorophenyl group may enhance kinase inhibition compared to trifluoromethylphenyl derivatives (), which rely on steric bulk for receptor antagonism . Conversely, hydroxyphenyl analogs () may act via hydrogen bonding with DNA, a mechanism less relevant to the target compound’s lipophilic profile .
Metabolic Stability
- Trifluoromethyl Groups () : The CF₃ group in compound 4h improves metabolic stability by resisting oxidative degradation. The target compound’s chlorine atom, while electron-withdrawing, may undergo slower hepatic metabolism than methoxy groups .
Physicochemical Properties
Biological Activity
The compound 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H21ClN4
- Molecular Weight : 348.85 g/mol
- Structure : The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a piperazine moiety and a chlorophenyl group, which may influence its pharmacological properties.
Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. The piperazine ring is known for its role in modulating neurochemical pathways, potentially leading to effects on mood and cognition.
Antinociceptive Properties
Studies have demonstrated that derivatives of piperazine compounds exhibit significant antinociceptive effects. For instance, compounds structurally related to 4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine have shown efficacy comparable to morphine in pain threshold elevation in mouse models. The mechanism appears to involve the noradrenergic and serotoninergic systems, indicating a multifaceted approach to pain management .
Antimicrobial Activity
In vitro studies have reported antimicrobial properties against various bacterial strains. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. Specific tests have indicated minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against standard bacterial strains .
Anticancer Potential
The compound's structural analogs have been explored for their anticancer properties. For example, related pyrazolo[3,4-d]pyrimidines have been identified as inhibitors of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis in cancer cell lines. This suggests that the compound may exhibit similar anticancer activity through disruption of mitotic processes .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
